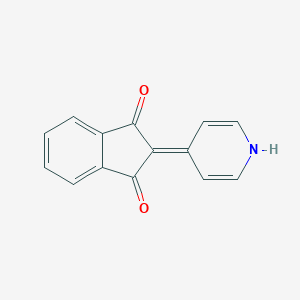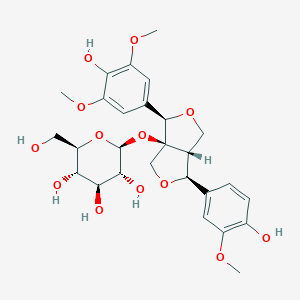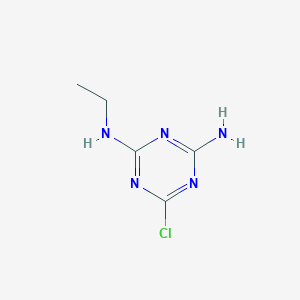
3-羟基-2-(吡啶-4-基)-1H-茚-1-酮
概述
描述
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . This compound is known for its role as an intermediate in the preparation of various pharmaceuticals, including Vatalanib . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
科学研究应用
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one has several scientific research applications, including:
作用机制
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes at the molecular level . This interaction often involves the formation of hydrogen bonds and other types of intermolecular forces, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels, potentially influencing a variety of biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-hydroxy-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(pyridin-4-yl)-1H-inden-1-one or 3-carboxy-2-(pyridin-4-yl)-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives on the pyridine ring.
相似化合物的比较
Similar Compounds
2-(pyridin-4-yl)-1H-inden-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-hydroxy-2-(pyridin-3-yl)-1H-inden-1-one: The position of the pyridine ring is different, potentially leading to variations in chemical and biological properties.
3-hydroxy-2-(pyridin-2-yl)-1H-inden-1-one: Similar to the previous compound, the position of the pyridine ring affects its characteristics.
Uniqueness
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is unique due to the specific positioning of the hydroxyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications and applications in various fields of research and industry .
属性
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: The synthesis involves reacting phthalic anhydride with 4-picoline, using dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. This reaction is carried out at 190°C for 24 hours, yielding 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one at a 90.6% yield [].
Q2: How is the synthesized 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one characterized?
A2: The structure of the synthesized compound is confirmed through spectroscopic analyses, including 1H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)





